Product packaging for 4-Chlorobenzo[b]thiophen-3-amine(Cat. No.:)

4-Chlorobenzo[b]thiophen-3-amine

Cat. No.: B11785517
M. Wt: 183.66 g/mol
InChI Key: HJRLVOQZNAWTKT-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophen-3-amine is a benzo[b]thiophene derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The benzo[b]thiophene core is a key structural component in several clinically approved drugs and investigational compounds, including selective estrogen receptor modulators (SERMs) like Raloxifene for osteoporosis, and antifungal agents such as Sertaconazole . The specific substitution pattern of this compound, featuring both a chloro group at the 4-position and an amine at the 3-position, makes it a highly valuable and versatile building block for chemical synthesis. The 3-amino group is a critical handle for further functionalization, frequently used to construct complex heterocyclic systems like triazoles and pyrimidines, which are often associated with potent pharmacological properties . Scaffolds based on 3-aminobenzo[b]thiophenes have shown significant promise in fragment-based drug discovery and are found in potent inhibitors of various kinase targets, such as the PIM kinases and LIMK1, which are implicated in cancer and other diseases . Researchers can utilize this compound to develop novel analogues for screening against a broad spectrum of biological targets, including those with antimicrobial, anti-inflammatory, and anticancer activity . This chemical is provided for research purposes to support the discovery and development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B11785517 4-Chlorobenzo[b]thiophen-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-chloro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6ClNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2

InChI Key

HJRLVOQZNAWTKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CS2)N

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobenzo B Thiophen 3 Amine and Its Derivatives

Established Synthetic Routes to Benzo[b]thiophen-3-amines

The formation of benzo[b]thiophen-3-amines can be approached by first constructing the bicyclic benzo[b]thiophene scaffold, followed by the introduction of the amine group at the C-3 position.

Cyclization Reactions for Benzo[b]thiophene Ring Formation

The construction of the benzo[b]thiophene skeleton is a critical step, and several cyclization strategies are employed.

One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles . This approach provides direct access to the benzo[b]thiophene core. nih.gov A variety of electrophiles, such as iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), phenylsulfenyl chloride (PhSCl), and phenylselenyl bromide (PhSeBr), have been successfully used as cyclizing agents. nih.gov A high-yielding synthesis of 2,3-disubstituted benzo[b]thiophenes has been reported using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles. nih.gov This reaction proceeds in excellent yields at room temperature. nih.gov

Another innovative approach involves the sulfur-mediated ring-opening cyclization of spirocyclopropanes . This method allows for the construction of the benzo[b]thiophene skeleton from cyclohexane-1,3-dione-2-spirocyclopropanes using a nucleophilic sulfur-transfer reagent like sodium hydrosulfide. nih.gov This process yields 3,5,6,7-tetrahydrobenzo[b]thiophen-4(2H)-ones, which can be subsequently converted to 4-hydroxybenzo[b]thiophenes. nih.gov

Aryne reaction with alkynyl sulfides presents a facile one-step synthetic method for producing benzo[b]thiophenes. rsc.org For instance, the reaction between 2-chloro-6-(trimethylsilyl)phenyl triflate and ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile yields 3-(4-tolyl)-4-chlorobenzo[b]thiophene in high yield. rsc.org This method demonstrates good functional group tolerance, allowing for the synthesis of a wide range of 3-substituted benzothiophenes. rsc.org

Cyclization MethodStarting MaterialsReagents/ConditionsProductReference
Electrophilic Cyclizationo-Alkynyl thioanisolesI₂, ICl, NIS, Br₂, NBS, PhSCl, PhSeBr2,3-Disubstituted benzo[b]thiophenes nih.gov
Sulfur-mediated Ring-Opening CyclizationCyclohexane-1,3-dione-2-spirocyclopropanesSodium hydrosulfide3,5,6,7-Tetrahydrobenzo[b]thiophen-4(2H)-ones nih.gov
Aryne Reaction2-Chloro-6-(trimethylsilyl)phenyl triflate, Alkynyl sulfidesCesium fluoride, Acetonitrile3-Substituted-4-chlorobenzo[b]thiophenes rsc.org

Introduction of Amine Functionality via Reduction or Substitution

Once the benzo[b]thiophene core is established, the amine group can be introduced at the C-3 position through various methods.

A common strategy is the reduction of a 3-nitrobenzo[b]thiophene precursor . The nitro group can be introduced onto the benzo[b]thiophene ring through nitration, and subsequent reduction yields the corresponding 3-aminobenzo[b]thiophene. A highly diastereoselective dearomative [3 + 2] 1,3-dipolar cycloaddition reaction of nitrobenzothiophenes with in situ-generated nonstabilized azomethine ylides has been developed, which provides functionalized fused tricyclic benzo rsc.orgnih.govthieno[2,3-c]pyrroles. rsc.org The nitro group on the resulting cycloadduct can be reduced to an NHOH intermediate using Pd/C-catalyzed hydrogenation at room temperature, which can be further hydrogenated to an amine at a higher temperature. rsc.org

Alternatively, the amine functionality can be introduced via substitution reactions . For example, a copper-catalyzed Ullmann-type reaction can be employed for the amination of brominated benzo-fused heterocycles. nih.gov This method has been used to synthesize various aminobenzo[b]thiophenes, such as benzo[b]thiophen-4-amine, benzo[b]thiophen-5-amine, and benzo[b]thiophen-6-amine, from the corresponding bromo compounds in high yields. nih.gov

Amination MethodPrecursorReagents/ConditionsProductReference
Reduction of Nitro Group3-Nitrobenzo[b]thiophenePd/C, H₂3-Aminobenzo[b]thiophene rsc.org
Copper-Catalyzed AminationBromobenzo[b]thiopheneCu₂O, Amine sourceAminobenzo[b]thiophene nih.gov

Strategies for Halogenation at the C-4 Position of the Benzo[b]thiophene Core

Introducing a chlorine atom specifically at the C-4 position of the benzo[b]thiophene core is a key step in the synthesis of 4-Chlorobenzo[b]thiophen-3-amine.

A direct one-step synthesis of 3-(4-tolyl)-4-chlorobenzo[b]thiophene has been achieved through an aryne reaction , as mentioned previously. rsc.org This reaction utilizes a 3-chlorobenzyne intermediate, which selectively forms the C-S bond at the C1 position, leading to the 4-chloro-substituted product. rsc.org

While direct C-H arylation at the C4 position of benzothiophenes has been reported, it typically requires a directing group at the C3 position. nih.gov Metal-free C-H/C-H type coupling of benzothiophene S-oxides with phenols can also lead to C4 arylation. nih.gov These methods highlight the possibility of functionalizing the C4 position, although direct halogenation methods are less commonly detailed in the provided search results. A general method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate. nih.gov However, this method directs the halogen to the C-3 position.

Advanced Synthetic Techniques

Modern synthetic techniques offer advantages in terms of reaction efficiency, time, and selectivity.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 3-aminobenzo[b]thiophenes can be rapidly achieved by the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C, with yields ranging from 58–96%. rsc.org This method provides a significant reduction in reaction time compared to conventional heating. rsc.org Microwave-assisted synthesis has also been employed in the transformation of ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate derivatives. scholarsresearchlibrary.com The application of microwave heating can dramatically reduce reaction times in the synthesis of various inhibitor scaffolds based on the benzo[b]thiophene core. rsc.org

ReactionReactantsConditionsProductReference
Synthesis of 3-Aminobenzo[b]thiophenes2-Halobenzonitriles, Methyl thioglycolateTriethylamine, DMSO, 130 °C, Microwave3-Aminobenzo[b]thiophenes rsc.org
Transformation of Benzo[b]thiophene derivativesEthyl-4,5,6,7-tetrahydro benzo (b) thiophene-2-amino-3-carboxylateSuccinic/Maleic anhydride, MicrowaveAmic acids scholarsresearchlibrary.com

Directed Metalation Strategies in Benzothiophene Synthesis

Directed metalation, particularly ortho-lithiation, provides a regioselective method for the functionalization of aromatic rings. In the context of benzo[b]thiophene synthesis, this strategy can be used to introduce substituents at specific positions. For π-excessive heterocycles like thiophene (B33073), C-2 lithiation is highly dominant. uwindsor.ca However, the presence of a directing metalation group (DMG) can guide the deprotonation to a specific ortho-position. baranlab.org An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed from N,N-diethyl O-3-halophenylcarbamates using a key ortho-lithiation step to generate 3-halo-2-sulfanylphenol derivatives, which then undergo electrophilic cyclization. researchgate.net This demonstrates the power of directed metalation in creating highly functionalized benzo[b]thiophene systems. researchgate.net Direct metalation has also been shown to be a useful approach for the regioselective halogenation of electron-deficient aromatics where electrophilic aromatic substitution may fail or provide a mixture of isomers. acs.org

Multi-component Reactions for Structural Elaboration

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to generating molecular complexity. nih.gov This strategy is particularly valuable for the rapid construction of compound libraries for drug discovery. nih.gov The this compound scaffold is a suitable candidate for MCRs, where the primary amine can act as a key nucleophilic component.

One-pot MCRs can be employed to synthesize novel fused heterocyclic systems. For instance, a reaction strategy analogous to the synthesis of pyrimido[2,1-b] evitachem.comconicet.gov.arbenzothiazole derivatives can be envisioned. This involves the reaction of an amino-heterocycle with a ketene dithioacetal, such as bis(methylthio)methylenemalononitrile, and a third component like an amine, phenol, or active methylene compound. In the context of this compound, the 3-amino group can participate in a condensation cascade to yield complex fused systems in a single step.

The table below illustrates a hypothetical three-component reaction for the structural elaboration of the target compound, based on established MCR principles.

Component 1Component 2Component 3Reaction TypePotential Product Class
This compoundAromatic AldehydeIsocyanideUgi Reactionα-Acylamino-carboxamide derivatives
This compoundβ-KetoesterAldehydeHantzsch Dihydropyridine SynthesisFused Dihydropyridine Systems
This compoundAldehydePyruvic AcidDoebner ReactionFused Quinoline-4-carboxylic acids

Derivatization from the Core this compound Structure

The presence of two distinct reactive sites—the primary amine at the C-3 position and the chloro substituent at the C-4 position—renders this compound an exceptionally versatile precursor for a wide range of chemical transformations.

The primary amine group at the C-3 position is readily functionalized, providing a straightforward entry into various classes of derivatives.

Schiff Bases: The condensation reaction between the 3-amino group of this compound and various aldehydes or ketones yields the corresponding imines, commonly known as Schiff bases. ijpbs.com These compounds are valuable intermediates in organic synthesis and have been extensively studied in coordination chemistry and for their biological activities. ijpbs.comresearchgate.net The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol.

The following table details potential Schiff base derivatives synthesized from this compound and representative aldehydes.

Aldehyde ReactantProduct Name
BenzaldehydeN-(benzylidene)-4-chlorobenzo[b]thiophen-3-amine
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-4-chlorobenzo[b]thiophen-3-amine
Thiophene-2-carbaldehydeN-((thiophen-2-yl)methylene)-4-chlorobenzo[b]thiophen-3-amine
4-(Dimethylamino)benzaldehydeN-(4-(dimethylamino)benzylidene)-4-chlorobenzo[b]thiophen-3-amine

Amides: The amine group can be acylated to form amide derivatives. This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base. This transformation is a key step in the synthesis of many biologically active molecules, including substituted benzothieno[3,2-b]quinolinium salts, where acylation of an amine is a precursor to intramolecular cyclization. nih.gov

The table below illustrates the formation of various amide derivatives.

Acylating AgentProduct Name
Acetyl ChlorideN-(4-chlorobenzo[b]thiophen-3-yl)acetamide
Benzoyl ChlorideN-(4-chlorobenzo[b]thiophen-3-yl)benzamide
(Phenylthio)acetyl chlorideN-(4-chlorobenzo[b]thiophen-3-yl)-2-(phenylthio)acetamide
Chloroacetyl chloride2-chloro-N-(4-chlorobenzo[b]thiophen-3-yl)acetamide

The chlorine atom at the C-4 position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various substitution and cross-coupling reactions. While nucleophilic aromatic substitution can occur, transition-metal-catalyzed cross-coupling reactions are particularly powerful for creating diverse molecular architectures. The principles for these reactions are well-established for halogenated benzo[b]thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by a palladium(0) catalyst to participate in a range of coupling reactions. These methods are foundational in modern organic synthesis for constructing complex molecules from readily available precursors.

The following interactive table summarizes key metal-catalyzed cross-coupling reactions that can be applied to the C-4 position of the core structure.

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., boronic acid)C-C4-Aryl- or 4-heteroaryl-substituted benzo[b]thiophenes
Buchwald-Hartwig AminationAmineC-N4-Amino-substituted benzo[b]thiophenes
Sonogashira CouplingTerminal AlkyneC-C4-Alkynyl-substituted benzo[b]thiophenes
Heck CouplingAlkeneC-C4-Alkenyl-substituted benzo[b]thiophenes
Stille CouplingOrganostannane ReagentC-C4-Aryl- or 4-vinyl-substituted benzo[b]thiophenes

The this compound core is an excellent starting material for the regioselective construction of polycyclic heterocyclic systems. The 3-amino group, often in conjunction with the C-2 position of the thiophene ring, can participate in annulation reactions to build new rings.

A prominent strategy involves the acylation of the amine followed by an intramolecular cyclization reaction. For example, acylated intermediates can be converted to substituted quinolones via cyclization with polyphosphoric acid (PPA). nih.gov Applying this logic, N-(4-chlorobenzo[b]thiophen-3-yl)-2-(phenylthio)acetamide could undergo a double intramolecular cyclization to yield a tetracyclic benzothieno[3,2-b]quinoline system. nih.gov

Furthermore, condensation reactions of the 3-amine with 1,3-bielectrophiles can be used to construct fused six-membered rings. For example, reaction with β-ketoesters or malonic esters can lead to the formation of fused thieno[3,2-b]pyridines or thieno[3,2-b]pyrimidines, respectively. These reactions expand the structural diversity of the benzo[b]thiophene family, leading to novel compounds with potential applications in various fields of chemistry.

The table below outlines potential strategies for synthesizing fused heterocyclic systems.

Reagent(s)Fused SystemReaction Type
Diethyl malonateThieno[3,2-b]pyrimidinoneCondensation/Cyclization
Ethyl acetoacetateThieno[3,2-b]pyridinoneConrad-Limpach/Knorr quinoline synthesis analogue
2-Chlorobenzoic acidBenzothieno[2,3-c]acridinoneUllmann condensation followed by cyclization
1,3-DiketoneThieno[3,2-b]pyridineFriedländer annulation analogue

Chemical Reactivity and Transformation Studies of 4 Chlorobenzo B Thiophen 3 Amine Derivatives

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amine group in 4-chlorobenzo[b]thiophen-3-amine and its derivatives makes them effective nucleophiles. savemyexams.com These compounds can participate in nucleophilic substitution reactions, where the amine group attacks an electrophilic center, leading to the formation of new carbon-nitrogen bonds.

A common example of this reactivity is the reaction of amines with halogenoalkanes. In a typical reaction, the amine's lone pair attacks the partially positive carbon atom of the halogenoalkane, displacing the halogen as a halide ion. chemguide.co.ukchemguide.co.uk This initial reaction forms a secondary amine if the starting material is a primary amine. However, the product of this reaction is also a nucleophile and can react further with the halogenoalkane, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk To favor the formation of the primary amine product, a large excess of the initial amine is often used. chemguide.co.uk

The mechanism for the reaction between a primary halogenoalkane and an amine like this compound is typically an S_N2 mechanism, involving a bimolecular nucleophilic substitution. chemguide.co.uk In cases where a tertiary halogenoalkane is used, the reaction may proceed through an S_N1 mechanism, which involves the formation of a carbocation intermediate. chemguide.co.uk

One study demonstrated that in the synthesis of 3-aminobenzo[b]thiophenes, the main by-product when using secondary amines was the result of nucleophilic substitution on the benzene (B151609) ring. researchgate.net This highlights the competition between different nucleophilic sites within the molecule.

Table 1: Nucleophilic Substitution Reactions of Amines
Reactant 1Reactant 2Product TypeKey Reaction ConditionReference
Primary Amine (e.g., this compound)HalogenoalkaneSecondary Amine- chemguide.co.ukchemguide.co.uk
Secondary AmineHalogenoalkaneTertiary Amine- chemguide.co.uk
Tertiary AmineHalogenoalkaneQuaternary Ammonium Salt- chemguide.co.uk
Secondary Amines1-(2-chloro-5-nitrophenyl)ethanoneNucleophilic substitution on the benzene ring (by-product)- researchgate.net

Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including benzo[b]thiophenes. uci.edumasterorganicchemistry.com In these reactions, an electrophile substitutes a hydrogen atom on the aromatic ring. The existing substituents on the ring significantly influence the rate and regioselectivity of the substitution.

For benzo[b]thiophene derivatives, electrophilic substitution typically occurs on the heterocyclic thiophene (B33073) ring rather than the benzene ring. nih.gov Specifically, for 3-substituted benzo[b]thiophenes, such as 7-chloro-3-methylbenzo[b]thiophene, electrophilic attack predominantly occurs at the 2-position. rsc.org This preference is attributed to the stability of the resulting carbocation intermediate. youtube.com

The amine group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution on a benzene ring. uci.edu However, under the strongly acidic conditions often required for EAS reactions, the amine group can be protonated to form an ammonium ion (-NH₃⁺), which is a deactivating and meta-directing group. libretexts.org To circumvent this, the amine group is often protected, for instance, by converting it to an amide. The amide group is still an ortho-, para-director but is less activating and its bulkiness can favor para-substitution. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org These reactions are generally not successful on rings substituted with strongly deactivating groups or an unprotected amino group. uci.edu

In the context of 3-methylbenzo[b]thiophene, nitration, bromination, and acetylation have been shown to yield mainly the 2-substituted products. rsc.org

Table 2: Electrophilic Aromatic Substitution on Benzo[b]thiophene Derivatives
SubstrateReactionMajor ProductReference
7-Chloro-3-methylbenzo[b]thiopheneNitration2-Nitro-7-chloro-3-methylbenzo[b]thiophene rsc.org
7-Chloro-3-methylbenzo[b]thiopheneBromination2-Bromo-7-chloro-3-methylbenzo[b]thiophene rsc.org
7-Chloro-3-methylbenzo[b]thiopheneAcetylation2-Acetyl-7-chloro-3-methylbenzo[b]thiophene rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which typically employs a palladium catalyst to couple an organoboron compound with a halide or triflate, is a prominent example. chemrxiv.orgmdpi.com

Derivatives of this compound, particularly those bearing a halogen atom, are suitable substrates for such reactions. For instance, 3-iodobenzo[b]thiophenes can undergo Suzuki-Miyaura coupling with various boronic acids to introduce a wide range of substituents at the 3-position. nih.gov This methodology has been utilized to create diverse libraries of benzo[b]thiophene derivatives for pharmaceutical research. nih.gov

The choice of catalyst, ligands, and reaction conditions can be crucial for the success and selectivity of the coupling. researchgate.net For example, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the use of Pd(PPh₃)₄ with K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent was found to be optimal. mdpi.com It was also noted that electron-rich boronic acids generally provided better yields. mdpi.com

In some cases, the presence of an amine group can influence the outcome of the reaction. While some studies suggest that simple amines could potentially catalyze Suzuki-type reactions, further investigations have indicated that these observations are likely due to residual palladium from the synthesis of the amine itself. chemrxiv.org

Other palladium-catalyzed cross-coupling reactions applicable to benzo[b]thiophene derivatives include the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and aminocarbonylation reactions. nih.gov

Table 3: Metal-Catalyzed Cross-Coupling Reactions of Benzo[b]thiophene Derivatives
SubstrateCoupling PartnerReaction TypeCatalyst/ReagentsProductReference
3-Iodobenzo[b]thiopheneAryl Boronic AcidSuzuki-MiyauraPalladium catalyst3-Arylbenzo[b]thiophene nih.gov
3-Iodobenzo[b]thiopheneTerminal AlkyneSonogashiraPalladium/Copper catalyst3-Alkynylbenzo[b]thiophene nih.gov
3-Iodobenzo[b]thiopheneStyreneHeckPalladium catalyst3-Styrylbenzo[b]thiophene nih.gov
3-Iodobenzo[b]thiopheneAmine, COAminocarbonylationPalladium catalystBenzo[b]thiophene-3-carboxamide nih.gov

Cycloaddition Reactions and Ring-Forming Transformations

Cycloaddition reactions and other ring-forming transformations are essential for the synthesis of complex heterocyclic systems. Benzo[b]thiophene derivatives can be synthesized through various cyclization strategies.

One notable method is the electrophilic cyclization of alkynes. This reaction involves the activation of a carbon-carbon triple bond by an electrophile (such as a halogen), followed by an intramolecular attack by a tethered nucleophile to form the ring. nih.gov For example, 3-halobenzo[b]thiophenes can be synthesized from appropriately substituted alkynes via electrophilic cyclization. nih.gov

Another approach involves the Willgerodt-Kindler reaction. The reaction of 1-(2-chloro-5-nitrophenyl)ethanone with primary or secondary amines and sulfur in a one-pot synthesis can yield 3-aminobenzo[b]thiophenes. researchgate.net This transformation is believed to proceed through the formation of a thioacetamide (B46855) intermediate. researchgate.net

Furthermore, intramolecular S-arylation of thioamides catalyzed by copper has been developed for the synthesis of 2-iminobenzothiolanes. nih.gov This reaction proceeds with high chemoselectivity, favoring S-arylation over N-arylation. nih.gov

These ring-forming reactions provide versatile pathways to construct the benzo[b]thiophene core and its derivatives, often with control over the substitution pattern.

Mechanistic Investigations of Key Organic Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

In nucleophilic substitution reactions , the mechanism can be either S_N1 or S_N2, depending on the structure of the reactants. The S_N2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The S_N1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either side, leading to a racemic mixture. chemguide.co.uk

The mechanism of electrophilic aromatic substitution involves a two-step process: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org The stability of the intermediate carbocation determines the regioselectivity of the reaction. youtube.com

For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the palladium(0) complex, transmetalation of the organic group from the organoboron compound to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

In the Willgerodt-Kindler reaction for the synthesis of 3-aminobenzo[b]thiophenes, it is proposed that the amine attacks a thiocarbonyl intermediate in a nucleophilic addition, forming an aziridine (B145994) ring which then rearranges to form a thioacetamide that subsequently cyclizes. researchgate.net

Mechanistic studies of the copper-catalyzed intramolecular S-arylation of thioamides suggest an ionic pathway. The thioamide is thought to form a coordinate complex with the copper salt, which then transforms into a copper(I) thiolate complex. This complex undergoes intramolecular oxidative addition to form a copper(III) intermediate, which then leads to the S-arylated product. nih.gov

Spectroscopic and Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Chlorobenzo[b]thiophen-3-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For benzo[b]thiophene derivatives, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the amine (NH₂) protons can vary in their chemical shift depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the benzo[b]thiophene core and the chloro-substituted carbon exhibit characteristic chemical shifts. For instance, carbons in the aromatic ring of similar compounds are observed in the range of δ 120-140 ppm. youtube.com Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. youtube.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY identifies protons that are coupled to each other, while HSQC correlates protons directly attached to specific carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives

Nucleus Chemical Shift Range (ppm) Notes
¹H 7.0 - 8.5 Aromatic protons
¹H Variable Amine (NH₂) protons
¹³C 120 - 140 Aromatic carbons

Note: Specific chemical shifts for this compound may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the vibrations of its bonds.

The primary amine (NH₂) group is a key feature, exhibiting characteristic N-H stretching vibrations. libretexts.orgpressbooks.pub Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. libretexts.orglibretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic system typically appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration can be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Wave Number (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium to Weak
Aromatic (C=C) Stretch 1450 - 1600 Medium to Strong
C-Cl Stretch < 800 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd nominal mass, a principle known as the nitrogen rule. libretexts.orglibretexts.org

The fragmentation of the molecule under electron impact ionization provides valuable structural clues. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The presence of the chlorine atom will also be evident from the isotopic pattern of the molecular ion and any chlorine-containing fragments, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are employed to determine the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound.

Single-Crystal X-ray Diffraction

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined. This provides precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. While not providing the same level of atomic detail as single-crystal XRD, PXRD is valuable for confirming the crystalline nature of a bulk sample, identifying different polymorphic forms, and assessing sample purity.

UV/Visible Spectroscopy for Electronic Transitions and Electronic Properties

UV/Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The benzo[b]thiophene core is a chromophore that absorbs UV light. The presence of the amine and chloro substituents will influence the wavelength of maximum absorption (λₘₐₓ). Arylamines typically show a shift in the absorption of the aromatic ring to longer wavelengths due to the interaction of the nitrogen's lone pair of electrons with the π-electron system of the ring. libretexts.org For instance, aniline (B41778) has a λₘₐₓ of 280 nm, shifted from benzene's 256 nm. libretexts.org The specific λₘₐₓ for this compound will be characteristic of its extended conjugated system and the electronic effects of its substituents.

Theoretical and Computational Studies of Halogenated Aminobenzothiophenes

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A detailed analysis using Density Functional Theory (DFT) would be required to elucidate the electronic structure and optimal molecular geometry of 4-Chlorobenzo[b]thiophen-3-amine. Such calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine key structural parameters.

Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | Data not available | | | | C-S | Data not available | | | | C-N | Data not available | | | | | | C-C-Cl | Data not available | | | | C-S-C | Data not available | | | | | Cl-C-C-C | Data not available | No specific computational studies were found to provide these values.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability.

Table 2: Hypothetical FMO Properties of this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Specific FMO analysis for this compound is not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and identify electrophilic and nucleophilic sites on this compound. Regions of negative potential (typically colored red) would indicate sites prone to electrophilic attack, while positive potential regions (blue) would be susceptible to nucleophilic attack. Without specific calculations, a predictive map cannot be generated.

Non-Covalent Interaction (NCI) Analysis and Supramolecular Assembly

Non-Covalent Interaction (NCI) analysis, often visualized through Reduced Density Gradient (RDG) plots, would reveal the nature and strength of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. This is fundamental to understanding the supramolecular assembly of the compound in the solid state. No studies detailing the NCI analysis for the crystal structure of this compound were identified.

Conformational Analysis and Energy Landscape Calculations

Conformational analysis would be necessary to identify the most stable conformers of this compound and to calculate the energy barriers between them. This is particularly relevant for understanding the flexibility of the amino group relative to the benzothiophene ring system. Such a detailed energy landscape has not been published for this specific molecule.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, such as Time-Dependent DFT (TD-DFT), are employed to predict spectroscopic properties like UV-Vis absorption wavelengths, vibrational frequencies (IR and Raman), and NMR chemical shifts. While experimental spectra may exist, a direct comparison with theoretically predicted values from quantum chemical calculations for this compound is not available in the searched literature.

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Chemical Building Block in Organic Synthesis

The inherent reactivity of the amine group, coupled with the electronic influence of the chlorine atom and the fused thiophene (B33073) ring system, positions 4-Chlorobenzo[b]thiophen-3-amine as a highly valuable and versatile intermediate in organic synthesis. Its structural framework provides a robust scaffold for the construction of more complex molecules.

Precursors for Complex Heterocyclic Systems

The primary amine functionality of this compound serves as a key reactive site for the construction of new heterocyclic rings. Through reactions such as condensations, cyclizations, and multicomponent reactions, this compound can be elaborated into a variety of fused heterocyclic systems. For instance, the amine group can react with dicarbonyl compounds or their equivalents to form fused pyridine, pyrimidine, or diazepine (B8756704) rings, creating novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. The chloro-substituent can also be a site for further functionalization through cross-coupling reactions, adding another layer of complexity to the accessible molecular architectures.

Ligand Synthesis for Coordination Chemistry

The nitrogen atom of the amine group and the sulfur atom within the thiophene ring of this compound offer potential coordination sites for metal ions. This allows for its use as a precursor in the synthesis of novel ligands for coordination chemistry. By modifying the amine group, for example, through Schiff base formation with aldehydes or ketones, multidentate ligands can be prepared. These ligands can then be used to form stable complexes with a range of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-withdrawing chlorine atom on the benzo[b]thiophene core, influencing their catalytic activity, magnetic properties, or photophysical behavior.

Exploration in Materials Science Research

The benzo[b]thiophene core is a well-known structural motif in materials science, particularly in the field of organic electronics. The introduction of chloro and amino substituents onto this framework, as seen in this compound, provides a means to modulate the electronic and solid-state packing properties of the resulting materials.

Components for Organic Semiconductors

While direct research on this compound as a primary component in organic semiconductors is still an emerging area, the broader class of benzo[b]thiophene derivatives has shown significant promise. These molecules can exhibit p-type semiconducting behavior due to the electron-rich nature of the thiophene ring. The amine and chloro groups in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from it. This tuning of the frontier molecular orbitals is crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The chlorine atom, in particular, can enhance intermolecular interactions and influence the thin-film morphology, which are critical factors for achieving high charge carrier mobility.

Development of Novel Functional Materials

The ability to serve as a monomer or a key intermediate allows for the incorporation of the 4-chlorobenzo[b]thiophene (B105630) moiety into larger functional materials. For example, it can be polymerized or integrated into polymeric backbones to create novel conducting polymers. The presence of the reactive amine group allows for straightforward derivatization and incorporation into various material architectures. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and electrochromic devices. The combination of the rigid benzo[b]thiophene core and the functional handles provides a powerful strategy for designing materials with specific, pre-determined properties.

Investigational Applications in Chemical Biology Research (Non-Clinical Focus)

In vitro Mechanistic Studies on Enzyme Inhibition (e.g., Kinases)

The 3-aminobenzo[b]thiophene framework, the parent structure of this compound, has been identified as a valuable scaffold for the development of kinase inhibitors. strath.ac.uksigmaaldrich.com Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Research has demonstrated that derivatives of 3-aminobenzo[b]thiophene are precursors to potent inhibitors of several kinases. For instance, these scaffolds have been utilized in the synthesis of inhibitors for LIMK1 (LIM domain kinase 1), MK2 (MAPK-activated protein kinase 2), and PIM kinases, all of which are involved in cell cycle progression, apoptosis, and other fundamental cellular processes. strath.ac.uksigmaaldrich.com The general structure of these inhibitors often involves the modification of the 3-amino group to introduce further pharmacophoric features that enhance binding to the ATP-binding site of the target kinase.

While direct mechanistic studies on this compound as a kinase inhibitor are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of related compound classes provide valuable insights. For example, in the development of other kinase inhibitor classes, such as aminobenzophenones which act as p38 MAP kinase inhibitors, the presence and position of a chloro substituent have been shown to significantly influence inhibitory potency. nih.gov The chloro group can modulate the electronic properties of the aromatic system and form specific interactions within the enzyme's active site.

Furthermore, studies on tetrahydrobenzo[b]thiophene derivatives have identified compounds with potent inhibitory activity against Pim-1 kinase, a key target in oncology. nih.gov This underscores the versatility of the benzo[b]thiophene core in accommodating various substitution patterns to achieve specific kinase inhibition profiles. The combination of the 3-amino group, which can act as a key hydrogen bond donor or a point for further chemical elaboration, and the 4-chloro substituent on the benzo[b]thiophene ring of this compound suggests its potential as a starting point for the design of novel kinase inhibitors.

Table 1: Kinase Targets for Benzo[b]thiophene-based Inhibitors

Kinase TargetSignificanceReference
LIMK1Involved in cytoskeletal regulation and cell motility. strath.ac.uksigmaaldrich.com
MK2A key component of the p38 MAPK signaling pathway, involved in inflammation and stress responses. strath.ac.uksigmaaldrich.com
PIM KinasesA family of serine/threonine kinases implicated in cell survival and proliferation in various cancers. strath.ac.uksigmaaldrich.comnih.gov
p38 MAP KinaseA central regulator of inflammatory cytokine production. nih.gov

Probes for Biological Pathway Modulation

In addition to their potential as therapeutic agents, small molecule enzyme inhibitors are invaluable tools in chemical biology, serving as molecular probes to dissect and understand complex biological pathways. A molecular probe is a substance used to detect or study the properties of other molecules or structures. The ability of a compound to selectively inhibit a specific enzyme allows researchers to investigate the downstream consequences of that inhibition, thereby elucidating the enzyme's role in a particular signaling cascade.

Given the established role of the 3-aminobenzo[b]thiophene scaffold in generating kinase inhibitors, this compound and its derivatives hold promise as potential probes for modulating and studying kinase-driven biological pathways. strath.ac.uksigmaaldrich.com By selectively inhibiting a target kinase, such a probe can be used to study cellular processes such as proliferation, differentiation, and apoptosis. For example, inhibiting a kinase involved in a cancer-related pathway can help to validate that kinase as a drug target and uncover other components of the pathway.

While specific studies detailing the use of this compound as a biological probe are not prominent, the principle is well-established with other kinase inhibitors. For instance, potent and selective inhibitors are routinely used to modulate signaling pathways in cell culture and in vivo models to study the physiological and pathological roles of specific kinases. The development of derivatives of this compound could lead to a suite of probes with varying selectivity profiles, enabling a more nuanced investigation of kinase signaling networks.

The functional groups present in this compound, namely the amino group, also offer a handle for the attachment of reporter tags, such as fluorescent dyes or biotin. This would allow for the creation of more sophisticated probes for use in applications like fluorescence microscopy to visualize the subcellular localization of the target kinase or in affinity chromatography to isolate and identify binding partners.

Future Directions and Emerging Research Avenues for 4 Chlorobenzo B Thiophen 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-Chlorobenzo[b]thiophen-3-amine, future research will undoubtedly focus on developing greener synthetic pathways that improve upon traditional methods. These new routes will likely prioritize atom economy, reduce waste, and utilize less hazardous reagents and solvents.

Key areas of exploration will include:

Catalytic Systems: A shift from stoichiometric reagents to catalytic systems is anticipated. This could involve the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the benzo[b]thiophene core and the introduction of the chloro and amine functionalities.

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly enhance efficiency and reduce solvent usage and waste generation. rasayanjournal.co.in Research into one-pot syntheses of 3-aminobenzo[b]thiophenes from readily available starting materials has already shown promise. researchgate.net

Alternative Energy Sources: The application of microwave irradiation and ultrasonication as alternative energy sources can lead to dramatically reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in

Green Solvents: The replacement of volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents will be a critical aspect of developing greener synthetic protocols. ejcmpr.com Research on the synthesis of related amine-substituted aryl sulfides has demonstrated the utility of recyclable solvents like poly(ethylene glycol). wpmucdn.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic Strategy Advantages Potential Starting Materials Key Transformations
Catalytic Cyclization High efficiency, selectivity, and atom economy.Substituted o-halobenzonitriles and thioglycolates.Transition-metal catalyzed C-S and C-N bond formation.
One-Pot Synthesis Reduced workup, solvent usage, and time.1-(2,4-dichlorophenyl)ethanone, amines, and sulfur.Willgerodt–Kindler reaction followed by intramolecular cyclization. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times and higher yields.Precursors amenable to cyclization or functionalization.Accelerated nucleophilic substitution and cyclization reactions. rasayanjournal.co.in
Flow Chemistry Enhanced safety, scalability, and process control.Readily available precursors for the benzo[b]thiophene core.Continuous processing with in-line purification.

Exploration of Advanced Reactivity for New Transformations

The inherent reactivity of the this compound scaffold provides a rich playground for synthetic chemists. Future research will delve into unlocking new chemical transformations to generate a diverse library of derivatives with novel properties.

Key areas of focus will include:

Cross-Coupling Reactions: The chloro and amine functionalities, as well as the C-H bonds on the aromatic rings, are prime handles for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions will enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, to modulate the electronic and steric properties of the molecule.

C-H Activation: Direct functionalization of the C-H bonds of the benzo[b]thiophene core represents a highly atom-economical approach to creating new derivatives. Research will likely target the development of regioselective C-H activation methods to introduce functional groups at specific positions.

Derivatization of the Amine Group: The primary amine at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, including amides, sulfonamides, ureas, and carbamates. This will allow for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and biological activity.

Ring-Opening and Ring-Expansion Reactions: Exploration of conditions that could induce the opening or expansion of the thiophene (B33073) ring could lead to the synthesis of entirely new heterocyclic systems with unique structural and electronic properties.

Integration into Hybrid Material Systems

The unique electronic and structural features of this compound make it an attractive building block for the construction of advanced hybrid materials. Future research in this area will focus on incorporating this moiety into larger molecular architectures to create materials with tailored properties.

Potential applications in hybrid materials include:

Polymer Chemistry: The amine functionality of this compound can be utilized as a monomer or a functional pendant group in the synthesis of novel polymers. These polymers could exhibit interesting optical, electronic, or thermal properties, making them suitable for applications in organic electronics, sensors, or high-performance plastics.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the amine group and the sulfur atom of the thiophene ring can act as coordination sites for metal ions, enabling the use of this compound or its derivatives as organic linkers in the construction of MOFs. These materials could have applications in gas storage, catalysis, and separation.

Organic-Inorganic Nanocomposites: The incorporation of this compound into inorganic nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, could lead to hybrid materials with enhanced properties. For example, the organic moiety could provide functionality for sensing or drug delivery, while the inorganic component could offer structural stability or unique optical properties.

Interdisciplinary Research with Computational and Data Science Approaches

The integration of computational and data science tools will be instrumental in accelerating the discovery and development of new applications for this compound. In silico methods can provide valuable insights into the properties and behavior of this molecule and its derivatives, guiding experimental efforts and reducing the need for time-consuming and resource-intensive trial-and-error approaches.

Key areas for interdisciplinary research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. This information can be used to understand its reactivity, stability, and potential for various applications.

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.govnih.gov This can help to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure and the biological activity of a series of this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can guide the design of more potent and selective molecules.

Machine Learning and Artificial Intelligence: As more data on the synthesis, properties, and applications of this compound and its analogues become available, machine learning algorithms can be trained to identify patterns and make predictions that can accelerate the discovery of new materials and therapeutic agents.

The synergy between experimental and computational approaches will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chlorobenzo[b]thiophen-3-amine, and what key intermediates are involved?

  • Methodological Answer : A common approach involves nitration of benzo[b]thiophene derivatives followed by selective reduction. For example, 3-nitrobenzothiophenes can be reduced using Pd/C under hydrogen to yield the 3-amine derivative . Another method employs LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, which eliminates nitrogen to form the amine functionality . Key intermediates include 7-bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine and 3,7-dibromobenzo[b]thiophene .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and amine protons (δ ~9.8 ppm in CDCl3). Overlapping signals (e.g., C4 & C6 carbons) may require 2D NMR for resolution .
  • IR Spectroscopy : Confirm NH2 stretches (~3300–3500 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
  • Mass Spectrometry : HRMS should match the exact mass (e.g., [M-H]⁻ at m/z 380.910 for brominated intermediates) .

Q. How should researchers handle safety and waste disposal for chlorinated benzothiophene derivatives?

  • Methodological Answer : Chlorinated compounds require inert atmosphere handling (glovebox/schlenk lines) due to moisture sensitivity. Waste must be segregated, stored in labeled containers, and processed by certified hazardous waste facilities. Neutralization protocols (e.g., sodium bicarbonate for acidic by-products) should precede disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Methodological Answer : Regioselective bromination or coupling can be achieved using directing groups. For instance, the 7-position of benzo[b]thiophene is activated for electrophilic substitution, enabling controlled bromination with NBS in chloroform/acetic acid . Pd-mediated Buchwald-Hartwig coupling with aryl boronic acids (e.g., 2-methylpyridin-4-yl) further allows selective N-arylation .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they inform reactivity?

  • Methodological Answer : Density functional theory (DFT) with functionals like B3LYP/6-31G* can predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, aids in calculating charge distribution and kinetic-energy density, critical for understanding substituent effects .

Q. How do contradictory yields or purity arise in multi-step syntheses, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • By-product formation : Optimize reaction stoichiometry (e.g., excess 3-chloroaniline in DMF at 80°C reduces competing pathways) .
  • Purification challenges : Use gradient HPLC (MeCN:H2O) for polar intermediates or silica gel chromatography for non-polar derivatives .
  • Catalyst selection : Screen Pd catalysts (e.g., Pd(OAc)2 vs. Pd(PPh3)4) to improve coupling efficiency .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : For antibacterial studies:

  • MIC assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Mechanistic studies : Perform time-kill curves and reactive oxygen species (ROS) assays to probe mode of action.
  • Structural analogs : Synthesize carboxamide or carboxylic acid derivatives to explore structure-activity relationships .

Q. How can researchers troubleshoot failed elimination or cyclization reactions in benzothiophene systems?

  • Methodological Answer : Failed eliminations (e.g., benzotriazole removal) may require alternative conditions:

  • Thermal vs. photolytic activation : Test UV irradiation or microwave-assisted heating .
  • Solvent effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.